molecular formula C8H12ClFN2 B1519366 [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride CAS No. 1197238-19-9

[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride

Cat. No.: B1519366
CAS No.: 1197238-19-9
M. Wt: 190.64 g/mol
InChI Key: SQKZNFJVLXVNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H12ClFN2 and its molecular weight is 190.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis and modification of proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the chemical synthesis of proteins, where it facilitates the formation of peptide bonds through hydrazide intermediates . This compound’s interactions with enzymes such as hydrolases and transferases are essential for its role in biochemical processes, enabling the modification of protein structures and functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell health and function . Additionally, its interaction with cellular enzymes can lead to modifications in metabolic pathways, influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also interact with DNA and RNA, leading to changes in gene expression. The molecular mechanism involves the formation of stable complexes with target molecules, which can either enhance or inhibit their biological activity . These interactions are crucial for understanding the compound’s role in various biochemical and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced protein synthesis and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes such as oxidases and reductases, which play key roles in metabolic reactions . These interactions can lead to changes in the concentration of metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects energy production and metabolic processes. Understanding its subcellular localization helps in elucidating its precise role in cellular functions.

Properties

IUPAC Name

2-(2-fluorophenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.ClH/c9-8-4-2-1-3-7(8)5-6-11-10;/h1-4,11H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKZNFJVLXVNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.